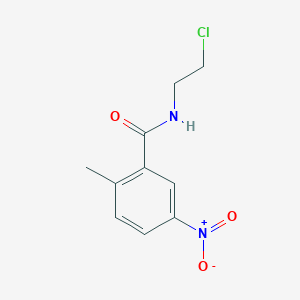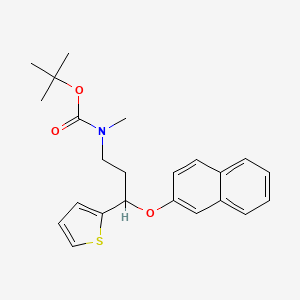
tert-butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate: is a complex organic compound that belongs to the class of carbamates
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate typically involves multiple steps, starting from the appropriate naphthalene and thiophene derivatives. The key steps include:
Formation of the Naphthalen-2-yloxy Intermediate: This involves the reaction of naphthalene with a suitable halogenating agent to introduce a halogen atom, followed by the substitution with an alcohol to form the naphthalen-2-yloxy group.
Synthesis of the Thiophen-2-ylpropyl Intermediate: This step involves the functionalization of thiophene to introduce a propyl chain, which can be achieved through various methods such as Friedel-Crafts alkylation.
Coupling of Intermediates: The naphthalen-2-yloxy and thiophen-2-ylpropyl intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the desired carbamate linkage.
Introduction of the tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
tert-Butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Hydrolysis of the carbamate linkage can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
科学研究应用
Chemistry
In chemistry, tert-butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating the mechanisms of biological processes.
Medicine
In medicine, this compound may have potential applications as a therapeutic agent. Its unique structure and reactivity could be harnessed to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its versatility and reactivity make it a valuable component in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound with similar reactivity but lacking the naphthalene and thiophene rings.
tert-Butyl N-(3-hydroxypropyl)carbamate: Another carbamate compound with a different substituent on the nitrogen atom.
Uniqueness
tert-Butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate is unique due to its combination of a naphthalene ring, a thiophene ring, and a carbamate linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
分子式 |
C23H27NO3S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
tert-butyl N-methyl-N-(3-naphthalen-2-yloxy-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C23H27NO3S/c1-23(2,3)27-22(25)24(4)14-13-20(21-10-7-15-28-21)26-19-12-11-17-8-5-6-9-18(17)16-19/h5-12,15-16,20H,13-14H2,1-4H3 |
InChI 键 |
LDYOGBGHGFTWGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(C)CCC(C1=CC=CS1)OC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
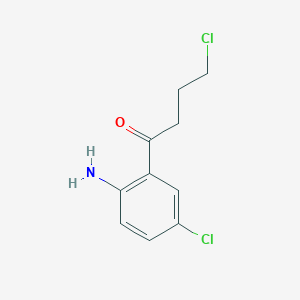
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
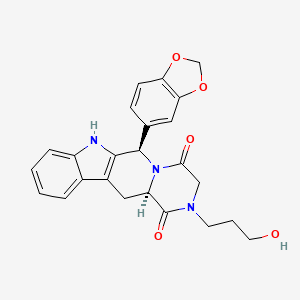
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
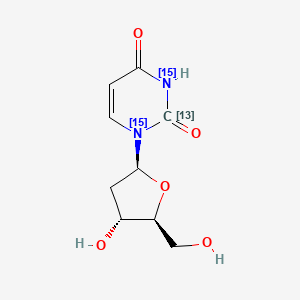
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
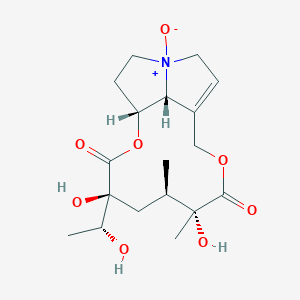
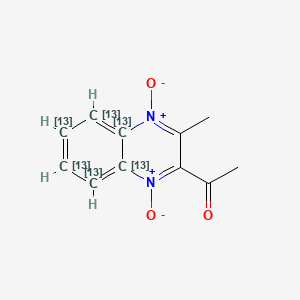
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
